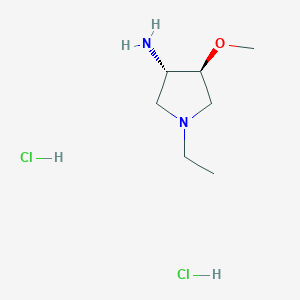
trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride” is a chemical compound with the CAS Number: 1262769-40-3 . It has a molecular weight of 217.14 and its IUPAC name is (3S,4S)-1-ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O.2ClH/c1-3-9-4-6 (8)7 (5-9)10-2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a SMILES string of N [C@H]1CN (CC)C [C@@H]1OC. [H]Cl. [H]Cl , which provides a simplified representation of its molecular structure.Scientific Research Applications
Synthesis of Antagonists and Auxiliaries
- Trans-1-ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride is involved in the synthesis of specific antagonists and chiral auxiliaries. For instance, its derivative was used in the concise synthesis of a very late antigen-4 antagonist, which shows its potential in the field of medicinal chemistry (Chiba, Muro, Setoguchi, & Machinaga, 2012). Additionally, its role in the synthesis of C2-chiral and meso nitroxides from optically active pyrrolidines demonstrates its importance in stereochemistry (Shibata, Uemae, & Yamamoto, 2000).
Development of Catalytic Processes
- The compound is also significant in the development of catalytic processes. For example, its involvement in the synthesis of a trans-benzo-[f]-heterodecalin by catalytic hydrogenation highlights its utility in achieving high stereo- and chemoselectivity in chemical reactions (Studer, Baumeister, Blaser, & Bach, 1995).
Asymmetric Acylation and Alkylation
- In the realm of asymmetric synthesis, this compound plays a role in the asymmetric acylation of carboxamides, offering an alternative to asymmetric aldol reaction, which is crucial in the creation of stereochemically complex molecules (Ito, Katsuki, & Yamaguchi, 1984). Moreover, its derivatives are used in the asymmetric alkylation of carboxyamides, displaying high stereoselectivity and chemical yield (Kawanami, Ito, Kitagawa, Taniguchi, Katsuki, & Yamaguchi, 1984).
Role in Molecular Structure Analysis
- Its derivatives are also significant in X-ray crystallography and molecular structure analysis. For example, studies on trans-dichloro(4-methylpyrimidine) (η1-phenyl)bis(pyridine)rhodium(III) hydrate provide insights into molecular structures and bonding, which are fundamental in understanding complex chemical reactions (Cini, Cavaglioni, & Tiezzi, 1999).
Impact on Pharmacology
- While this analysis excludes drug use and dosage, it's noteworthy that this compound and its derivatives find applications in pharmacology, for instance, as kinase inhibitors, as demonstrated by studies on Y-27632, a specific inhibitor of rho-associated kinases (Ishizaki, Uehata, Tamechika, Keel, Nonomura, Maekawa, & Narumiya, 2000).
Safety and Hazards
properties
IUPAC Name |
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-9-4-6(8)7(5-9)10-2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEBSEDFMOQHED-JFYKYWLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)OC)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H](C1)OC)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)




![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)
![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)